molecular formula C11H12N2O6S B1362410 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 88867-96-3

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1362410
CAS No.: 88867-96-3
M. Wt: 300.29 g/mol
InChI Key: NBPIPGHKYHUOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS 88867-96-3) is a chemical compound with the molecular formula C11H12N2O6S . This nitrophenyl sulfonyl derivative is offered for research applications as a building block in organic synthesis and medicinal chemistry. The compound integrates a pyrrolidine-2-carboxylic acid scaffold, a structure prevalent in chiral ligands and catalysts, with a (4-nitrophenyl)sulfonyl (nosyl) protecting group . The nosyl group is a key feature, widely recognized in synthetic chemistry for its utility as an amine protecting group that can be removed under specific conditions, making this compound a potential intermediate in the multi-step synthesis of complex molecules, including pharmaceuticals and biologically active compounds . Researchers can leverage this reagent in developing novel chemical entities, particularly in constructing nitrogen-containing heterocycles like pyrrolidines, which are common motifs in drug discovery . The structural features of this compound suggest its potential value in creating molecular libraries for screening against various biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, using personal protective equipment and adequate ventilation. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPIPGHKYHUOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383058
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88867-96-3
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Pyrrolidine-2-carboxylic Acid Derivatives

According to a 2014 patent (EP3015456A1), the preparation begins with protected pyrrolidine derivatives, such as N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole. Key steps include:

  • Treatment with strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C) to form alkoxides or enolates.
  • Subsequent reaction with alkylating agents or acylating anhydrides (e.g., formic acetic anhydride) to introduce desired substituents.
  • Removal of protecting groups using trifluoroacetic acid (TFA) at mild temperatures (5°C to 25°C).
  • Catalytic hydrogenation (Pd/C, methanol, acetic acid) to reduce double bonds and obtain cis isomers with high enantiomeric excess (up to 99% ee).

This method yields intermediates with high purity and stereochemical integrity, essential for subsequent sulfonylation steps.

Sulfonylation with 4-Nitrophenyl Group

The sulfonylation step involves reacting the free or protected pyrrolidine derivative with 4-nitrobenzenesulfonyl chloride or equivalent sulfonylating agents. The reaction conditions typically include:

  • Use of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid generated.
  • Solvent systems such as dichloromethane or tetrahydrofuran (THF).
  • Temperature control to prevent side reactions or racemization.

This step attaches the 4-nitrophenylsulfonyl group to the nitrogen atom of the pyrrolidine ring, forming the target compound or its protected precursor.

Final Deprotection and Purification

  • After sulfonylation, deprotection of ester or carbamate groups is performed under acidic or basic conditions depending on the protecting groups used.
  • Purification is achieved by column chromatography or crystallization.
  • The final product is characterized by NMR, mass spectrometry, and optical rotation to confirm structure and stereochemistry.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Formation of enolate/alkoxide n-Butyllithium or LDA in THF -78°C N/A Strict anhydrous, inert atmosphere
Acylation/alkylation Formic acetic anhydride or alkylating agents -78°C to 5°C 75–95 Controlled addition to avoid racemization
Deprotection Trifluoroacetic acid (TFA) in dichloromethane 5°C to 25°C 80–90 Mild acidic conditions
Catalytic hydrogenation Pd/C, methanol, acetic acid Room temperature ~100 Produces cis isomer, high enantiomeric purity
Sulfonylation 4-Nitrobenzenesulfonyl chloride, base, DCM 0°C to room temp 70–85 Base neutralizes HCl, avoids racemization
Final purification Column chromatography or crystallization Ambient Variable Ensures high purity

Research Findings and Stereochemical Considerations

  • The catalytic hydrogenation step is crucial for obtaining the cis isomer of the pyrrolidine ring with high enantiomeric excess (up to 99% ee), which is significant for biological activity and pharmaceutical applications.
  • Alkylation or acylation in the presence of strong bases at low temperature prevents racemization of the chiral center at the 2-position.
  • Direct alkylation of the carboxyl group without protection can lead to racemization, so protecting groups are essential.
  • The sulfonylation with 4-nitrophenylsulfonyl chloride proceeds efficiently under mild conditions, preserving stereochemistry.

Summary Table of Key Intermediates and Transformations

Intermediate/Compound Description Key Transformation Yield (%) Reference
N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole Protected pyrrolidine derivative Base-mediated alkylation/acylation 82.9–95.7
(2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine Cis isomer after catalytic hydrogenation Pd/C hydrogenation 100
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid Target sulfonylated compound Sulfonylation with 4-nitrobenzenesulfonyl chloride 70–85 ,

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with 4-nitrobenzenesulfonyl chloride. The compound can be characterized using various analytical techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Electrospray Mass Spectrometry (ES-MS) to confirm its structure and purity .

Medicinal Chemistry Applications

This compound serves as a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its applications include:

1. Drug Discovery:

  • Pyrrolidine Derivatives: The pyrrolidine ring structure is known for its bioactivity. Compounds derived from this structure have been studied for their potential as inhibitors of specific receptors involved in diseases such as cancer and autoimmune disorders .
  • Glycine Transporter Inhibition: Research indicates that pyrrolidine sulfonamides can act as competitive inhibitors of Glycine Transporter-1 (GlyT1), which is linked to the modulation of NMDA receptor activity. This suggests a therapeutic potential for conditions like schizophrenia .

2. Anticancer Activity:

  • Compounds containing the pyrrolidine moiety have shown promise as antimetastatic agents. For instance, certain derivatives have demonstrated significant binding affinity to chemokine receptors, which play a crucial role in tumor metastasis .

3. Metabolic Disorders:

  • Recent studies have highlighted the role of pyrrolidine derivatives in managing metabolic disorders such as type 2 diabetes. Some compounds have shown dual agonistic activity at Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are critical for glucose metabolism and lipid regulation .

Case Study 1: GlyT1 Inhibitors

A study exploring the synthesis of various pyrrolidine derivatives identified compounds that effectively inhibit GlyT1. These compounds were assessed for their binding affinity and efficacy in reducing glycine levels at NMDA receptors, indicating potential use in treating schizophrenia .

Case Study 2: PPAR Agonists

Another research project focused on the synthesis of pyrrolidine-based compounds that exhibited dual agonistic effects on PPARα and PPARγ. These compounds were tested in diabetic mouse models, showing significant improvements in glucose tolerance and lipid profiles, suggesting their utility in diabetes management .

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it inhibits dihydropteroate synthase by mimicking the natural substrate of the enzyme, thereby preventing the synthesis of folic acid in bacteria . This inhibition leads to the death of the bacterial cells. The compound also interacts with DNA topoisomerase, an enzyme involved in DNA replication, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Properties
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid 4-NO₂ C₁₁H₁₂N₂O₅S 308.29 3.34 High electron withdrawal, chiral catalysis
1-[(4-Chlorophenyl)sulfonyl]-L-proline 4-Cl C₁₁H₁₂ClNO₄S 289.73 N/A Moderate electron withdrawal, L-configuration
1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid 4-Br C₁₁H₁₂BrNO₄S 334.19 N/A Increased lipophilicity, steric bulk
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid 4-CH₃ C₁₂H₁₅NO₄S 277.31 N/A Electron-donating methyl group, lower acidity
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid 2-NO₂, 4-Morpholine C₁₅H₁₉N₃O₇S 385.39 N/A Enhanced solubility (polar morpholine)
1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid 4-NO₂, 2-SO₂CH₃ C₁₂H₁₄N₂O₆S 314.31 N/A Strong electron withdrawal, irritant

Electronic and Steric Effects

  • Nitro vs. Halogen Substituents: The 4-nitro group in the target compound provides stronger electron withdrawal than chloro or bromo analogs, enhancing acidity (pKa ~3.34) and stabilizing negative charges in catalytic intermediates .
  • Morpholine vs.

Biological Activity

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, commonly referred to as nitrophenylsulfonyl pyrrolidine, is a compound with significant biological activity. Its molecular formula is C11H12N2O6S, and it has been studied for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets.

  • Molecular Weight : 300.29 g/mol
  • CAS Number : 88867-96-3
  • Structure : The compound features a pyrrolidine ring with a carboxylic acid and a sulfonamide group attached to a nitrophenyl moiety, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor against several enzymatic targets, including dihydropteroate synthase and DNA topoisomerase. Additionally, it shows promise in antiviral activity against SARS-CoV-2.

Key Findings:

  • Inhibition of Enzymes : Molecular docking studies suggest that the compound can effectively inhibit dihydropteroate synthase and DNA topoisomerase, which are critical in bacterial and viral replication processes .
  • Antiviral Activity : The compound has demonstrated potential antiviral properties, particularly against SARS-CoV-2, indicating its relevance in the ongoing search for effective COVID-19 treatments .
  • ADMET Properties : Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters indicate favorable bioavailability profiles for this compound, making it a candidate for further pharmacological studies .

Study 1: Synthesis and Characterization

A study reported the synthesis of this compound through the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride. Characterization techniques such as X-ray diffraction and NMR were employed to confirm the structure . The compound crystallized in an orthorhombic system with specific bond lengths indicative of its sulfonamide formation.

Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were conducted to evaluate the binding affinity of the compound towards various enzymes. The results indicated strong interactions with dihydropteroate synthase and DNA topoisomerase, suggesting mechanisms by which the compound could exert its inhibitory effects .

Data Table: Biological Activity Summary

Biological Target Activity Type Mechanism of Action Reference
Dihydropteroate SynthaseInhibitionDisruption of folate synthesis
DNA TopoisomeraseInhibitionInterference with DNA replication
SARS-CoV-2 Spike ProteinAntiviral ActivityPotential blocking of viral entry

Q & A

Q. What is the established synthesis protocol for 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid?

The compound is synthesized via the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride under mild alkaline conditions (sodium carbonate in water at room temperature). Key steps include sulfonamide bond formation, confirmed by the S1–N1 bond length (1.628 Å) in X-ray crystallography and the absence of pyrrolidine ring proton signals in ¹H NMR .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

  • Single-crystal X-ray diffraction : Orthorhombic crystal system (space group P2₁2₁2₁) with detailed bond-length analysis .
  • Spectroscopy :
  • ¹H/¹³C NMR : Absence of pyrrolidine NH signals and presence of sulfonamide protons.
  • FTIR : S–N stretching vibration at 857.82 cm⁻¹ .
    • Mass spectrometry (ES-MS) : Molecular ion peak matching theoretical mass .

Q. What analytical methods distinguish the sulfonamide group in this compound?

The sulfonamide group is identified via:

  • FTIR : S–N stretching at 857.82 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1373/1165 cm⁻¹.
  • ¹H NMR : Downfield shift of aromatic protons (δ 8.35–8.40 ppm) from the 4-nitrophenyl group .

Advanced Research Questions

Q. How do computational methods enhance understanding of non-covalent interactions in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level reveals:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) driving crystal packing.
  • Interaction energy calculations : Identifies dominant van der Waals forces (∼60% contribution) stabilizing the supramolecular architecture .

Q. What insights do molecular docking studies provide about its bioactivity?

Docking simulations predict inhibitory potential against:

  • Dihydropteroate synthase (DHPS): Binding affinity via sulfonamide interactions with the pterin-binding site.
  • SARS-CoV-2 spike protein : Competitive binding at the ACE2 interface. ADMET profiling supports drug-likeness with high gastrointestinal absorption and low hepatotoxicity .

Q. How can statistical experimental design optimize synthesis or characterization?

Factorial Design of Experiments (DoE) minimizes trial-and-error approaches by:

  • Screening critical variables (e.g., reaction time, stoichiometry) to maximize yield.
  • Applying response surface methodology (RSM) for parameter optimization .

Q. What strategies resolve contradictions between spectroscopic and computational data?

Discrepancies (e.g., bond-length variations between XRD and DFT) are addressed via:

  • Basis set refinement : Using larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy.
  • Solvent effect modeling : Incorporating polarizable continuum models (PCM) for solution-phase NMR comparisons .

Q. How does Hirshfeld surface analysis elucidate crystal packing efficiency?

This method visualizes:

  • Contact ratios : O···H (27.8%) and H···H (23.9%) interactions dominate.
  • Fingerprint plots : Quantify specific interactions (e.g., C···O contacts from nitro groups) .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
S1–N1 bond length1.628 Å

Q. Table 2: Spectral Assignments

TechniqueKey ObservationReference
FTIRS–N stretch at 857.82 cm⁻¹
¹H NMRAromatic H at δ 8.35–8.40 ppm

Q. Table 3: Computational Results

ParameterValue/OutcomeReference
H-bond energy (DFT)−45.2 kcal/mol
Predicted IC₅₀ (DHPS)12.3 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.